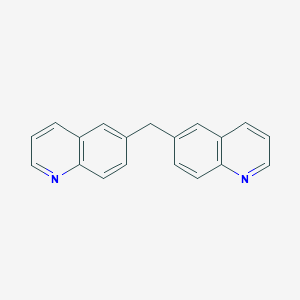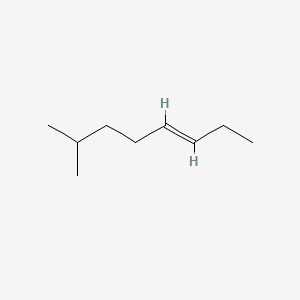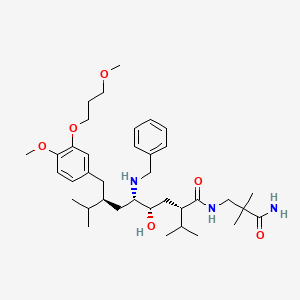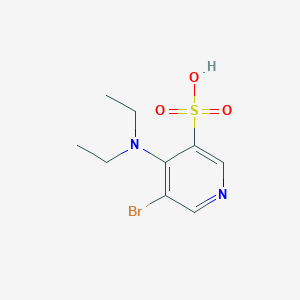
(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol is a chemical compound with the molecular formula C11H15BrN2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom, a methylthio group, and a cyclopentyl group attached to the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol typically involves the following steps:
Methylthiolation: The addition of a methylthio group to the pyrimidine ring.
Cyclopentylation: The attachment of a cyclopentyl group to the pyrimidine ring.
Methanol Addition: The final step involves the addition of a methanol group to the pyrimidine ring.
These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
化学反应分析
Types of Reactions
(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of (5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups play a crucial role in binding to these targets, while the cyclopentyl group enhances the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
(5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol: Lacks the cyclopentyl group.
(5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol: Contains a chlorine atom instead of bromine.
(5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanol: Has an ethanol group instead of methanol.
Uniqueness
(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol is unique due to the presence of the cyclopentyl group, which enhances its chemical stability and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H15BrN2OS |
|---|---|
分子量 |
303.22 g/mol |
IUPAC 名称 |
(5-bromo-2-methylsulfanylpyrimidin-4-yl)-cyclopentylmethanol |
InChI |
InChI=1S/C11H15BrN2OS/c1-16-11-13-6-8(12)9(14-11)10(15)7-4-2-3-5-7/h6-7,10,15H,2-5H2,1H3 |
InChI 键 |
RZBDQDXOAYKBGA-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C(C(=N1)C(C2CCCC2)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)

![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)

![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)



![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)





